

# Spectroscopic Profile of Chloropyrazine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chloropyrazine

Cat. No.: B057796

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **chloropyrazine** (C<sub>4</sub>H<sub>3</sub>ClN<sub>2</sub>), a key heterocyclic aromatic compound. The information compiled herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities involving this compound.

## Molecular Structure and Properties

- IUPAC Name: 2-chloropyrazine<sup>[1]</sup>
- CAS Number: 14508-49-7<sup>[2]</sup><sup>[3]</sup>
- Molecular Formula: C<sub>4</sub>H<sub>3</sub>ClN<sub>2</sub><sup>[2]</sup><sup>[3]</sup>
- Molecular Weight: 114.53 g/mol <sup>[1]</sup><sup>[2]</sup>
- Appearance: Liquid
- Boiling Point: 153-154 °C
- Density: 1.283 g/mL at 25 °C

## Spectroscopic Data

The following sections present the key spectroscopic data for **chloropyrazine** in a structured format for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

The  $^1\text{H}$  NMR spectrum of **chloropyrazine** provides information about the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.62	Singlet	-	H-3
8.52	Doublet	1.4	H-5
8.42	Doublet	2.6	H-6

Solvent:  $\text{CDCl}_3$ [\[4\]](#)

The  $^{13}\text{C}$  NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
152.0	C-2
145.1	C-6
143.8	C-3
142.5	C-5

Source of Sample: Research Organic/Inorganic Chemical Corporation, Belleville, New Jersey.  
[\[1\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This data is useful for identifying functional groups. The spectrum for **chloropyrazine** was obtained from a neat capillary film.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3070	Weak	C-H stretch (aromatic)
1570	Medium	C=N stretch
1470	Medium	C=C stretch (aromatic)
1150	Strong	C-H in-plane bend
1010	Strong	Ring vibration
840	Strong	C-H out-of-plane bend
750	Strong	C-Cl stretch

Technique: Capillary cell: Neat[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **chloropyrazine** was obtained by electron ionization (EI).[\[2\]](#)

m/z	Relative Intensity (%)	Assignment
114	100	[M] <sup>+</sup> (Molecular ion)
116	33	[M+2] <sup>+</sup> (Isotope peak due to <sup>37</sup> Cl)
87	25	[M-HCN] <sup>+</sup>
79	15	[C <sub>4</sub> H <sub>3</sub> N] <sup>+</sup>
52	30	[C <sub>3</sub> H <sub>2</sub> N] <sup>+</sup>

Data compiled by: NIST Mass Spectrometry Data Center.[2]

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the acquisition of the presented data may vary.

### NMR Spectroscopy

- **Sample Preparation:** A small amount of **chloropyrazine** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube.[5]
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for <sup>1</sup>H and <sup>13</sup>C nuclei. The magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** For <sup>1</sup>H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For <sup>13</sup>C NMR, proton decoupling is often used to simplify the spectrum. Key parameters include the pulse width, acquisition time, and relaxation delay.
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the solvent peak or an internal standard (e.g., TMS).

### IR Spectroscopy

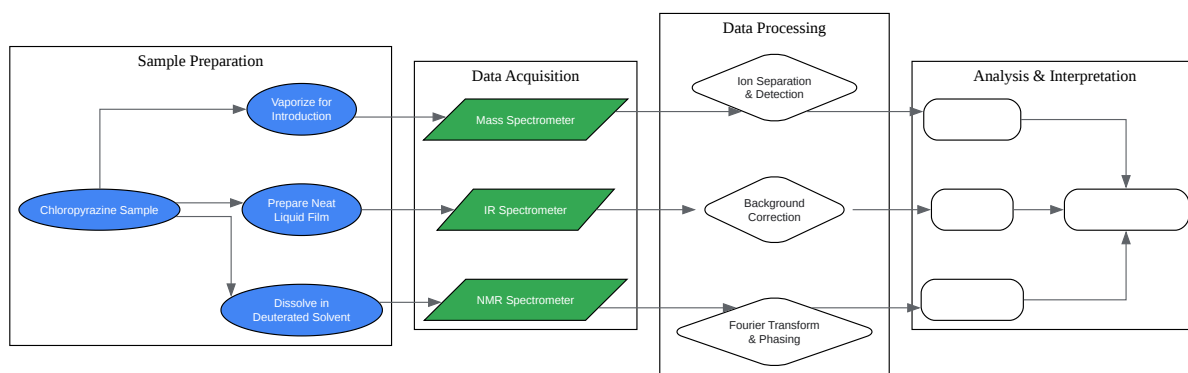
- **Sample Preparation (Neat Liquid):** A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]
- **Background Spectrum:** A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.[7]
- **Sample Spectrum:** The prepared sample is placed in the instrument's sample compartment, and the IR spectrum is recorded.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.<sup>[8]</sup> The sample is vaporized in the ion source.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ( $[M]^+$ ).
- **Fragmentation:** The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

## Visualizations

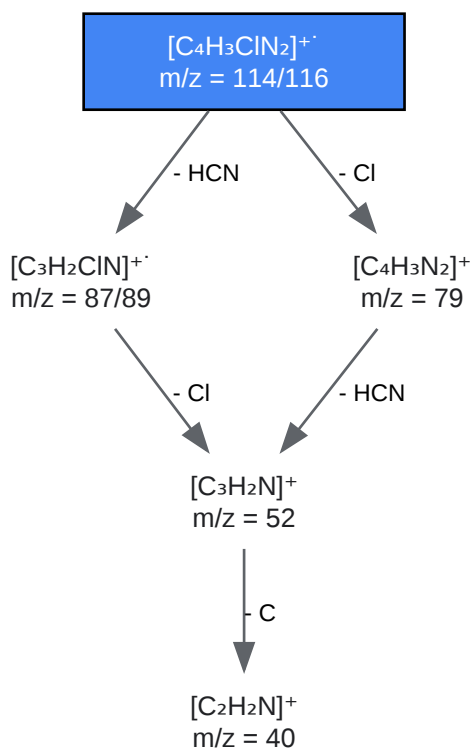
### General Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

## Proposed Mass Spectrometry Fragmentation of Chloropyrazine



[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for **chloropyrazine** in EI-MS.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloropyrazine [webbook.nist.gov]
- 3. Chloropyrazine [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. webassign.net [webassign.net]

- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Chloropyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057796#spectroscopic-data-nmr-ir-mass-spec-of-chloropyrazine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)